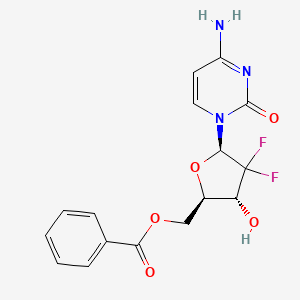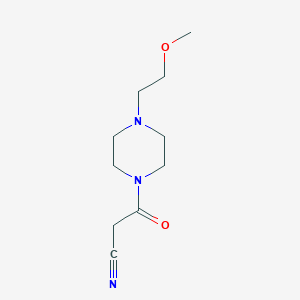
2-Chloro-4-toluenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-toluenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is also known by other names such as 2-Chloro-4-methylbenzenesulfinic acid sodium salt and Sodium 2-chloro-4-methylbenzenesulfinate . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 2-Chloro-4-toluenesulfinic acid sodium salt can be achieved through several methods. One common synthetic route involves the sulfonation of 2-chloro-4-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often utilize advanced cross-coupling reactions of vinyl sulfonates under mild conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Chloro-4-toluenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4-toluenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-toluenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2-Chloro-4-toluenesulfinic acid sodium salt can be compared with other similar compounds such as:
Sodium p-toluenesulfinate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Sodium benzenesulfinate: Lacks both the chlorine and methyl groups, resulting in different reactivity and applications.
Sodium methanesulfinate: A simpler structure with only a sulfinic acid group, used in different types of reactions.
The uniqueness of this compound lies in its combination of the chlorine and methyl groups, which provide specific reactivity and versatility in various chemical processes .
Propiedades
Fórmula molecular |
C7H6ClNaO2S |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
sodium;2-chloro-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
NERJCQZZATXERN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


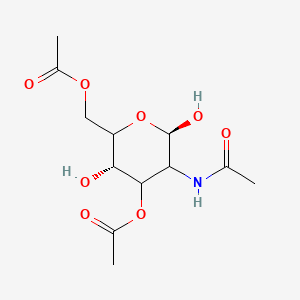
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
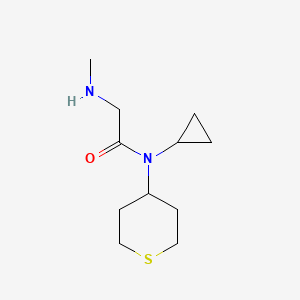
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
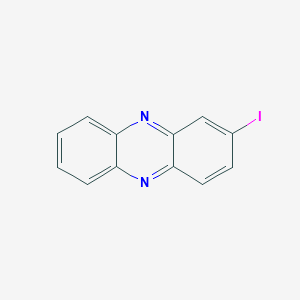


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
